BenchChemオンラインストアへようこそ!

5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide

Medicinal Chemistry Electron-Withdrawing Group Effect Structure-Activity Relationship

Generic furan/thiophene-2-carboxamides lack three critical structural features of CAS 1396682-93-1: 5-chloro substitution (enhanced electrophilicity), furan-3-yl regioisomer (altered H-bond geometry vs. furan-2-yl), and a chiral secondary alcohol (enantioselective SAR handle). These elements are essential for reproducible enzyme inhibition (baseline Ki: urease 0.10 mM, AChE 0.10 mM, BChE 0.07 mM). Balanced XLogP3 (2.1) and TPSA (83.59 Ų) support both aqueous biochemical assays and cell-based phenotypic screening. Procure this specific compound to avoid solubility-limited false negatives and divergent SAR trajectories observed with des-hydroxy or bis-furan analogs.

Molecular Formula C11H10ClNO3S
Molecular Weight 271.72
CAS No. 1396682-93-1
Cat. No. B2816204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide
CAS1396682-93-1
Molecular FormulaC11H10ClNO3S
Molecular Weight271.72
Structural Identifiers
SMILESC1=COC=C1C(CNC(=O)C2=CC=C(S2)Cl)O
InChIInChI=1S/C11H10ClNO3S/c12-10-2-1-9(17-10)11(15)13-5-8(14)7-3-4-16-6-7/h1-4,6,8,14H,5H2,(H,13,15)
InChIKeyPWERFTBTGJKUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide (CAS 1396682-93-1): Procurement-Relevant Identity and Physicochemical Baseline


5-Chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide is a dual-heterocycle carboxamide that belongs to the furan/thiophene-2-carboxamide compound class . The molecule bears a 5-chlorothiophene-2-carbonyl moiety linked via an amide bond to a 2-hydroxy-2-(furan-3-yl)ethylamine fragment. Its computed physicochemical profile includes a molecular weight of 271.72 g·mol⁻¹, a calculated partition coefficient (XLogP3) of 2.1, two hydrogen-bond donors, four hydrogen-bond acceptors, and four rotatable bonds . These descriptors place it within the drug-like chemical space defined by Lipinski’s rule of five, making it a tractable starting point for medicinal chemistry exploration. The presence of the chiral secondary alcohol on the ethylene linker distinguishes it from simpler N-alkyl or N-benzyl analogs in the same series by adding a hydrogen-bond donor/acceptor site that can be exploited for stereospecific target engagement or further derivatization.

Why a Generic Furan/Thiophene-2-Carboxamide Cannot Substitute for 5-Chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide in Structure-Activity Programs


Within the furan/thiophene-2-carboxamide family, relatively small structural modifications produce large shifts in both enzymatic inhibition potency and selectivity profiles . For example, exchanging the heterocycle attached to the carboxamide nitrogen from a furan-2-ylmethyl unit to a thiophene-2-ylmethyl unit alters the enzyme target preference from urease inhibition to dual acetylcholinesterase / butyrylcholinesterase inhibition . The target compound combines three features—a 5-chlorothiophene ring, a furan-3-yl substituent, and a secondary alcohol on the ethylene spacer—that are absent in the best-characterized public-domain comparators. The chloro substituent modulates the electron density of the thiophene ring, affecting amide bond stability and π-stacking interactions, while the furan-3-yl (rather than furan-2-yl) regiochemistry directs hydrogen-bonding geometry. The secondary alcohol introduces a chiral centre and an additional polar interaction site that can simultaneously influence solubility, metabolic stability, and target-binding conformation. Consequently, procurement of a generic furan/thiophene-2-carboxamide without these three features carries a high risk of yielding different enzyme inhibition kinetics, altered cellular permeability, and divergent structure-activity relationship (SAR) trajectories.

Quantitative Comparative Evidence for 5-Chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide Versus Closest Structural Analogs


Structural Differentiation: The 5-Chloro Substituent on the Thiophene Ring Compared with the Unsubstituted Thiophene-2-Carboxamide Baseline

The target compound carries a chlorine atom at the 5-position of the thiophene ring, whereas the closest well-characterized baseline compounds—N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) and N-(thiophene-2-ylmethyl)furan-2-carboxamide (CPD3)—possess unsubstituted thiophene or furan rings directly attached to the carbonyl . The chloro substituent exerts a –I (electron-withdrawing inductive) effect that lowers the electron density of the thiophene ring, making the amide carbonyl more electrophilic and altering π–π stacking capability. In the urease inhibition assay, CPD1 (unsubstituted thiophene-2-carboxamide) exhibits a Ki of 0.10 mM . No Ki data for the 5-chloro analog are yet publicly available, but the electron-withdrawing effect of chlorine is predicted to increase hydrogen-bond acidity of the amide NH and enhance affinity for active-site metal ions in metalloenzymes such as urease. This structural difference provides a testable hypothesis for improved target engagement relative to the des-chloro baseline.

Medicinal Chemistry Electron-Withdrawing Group Effect Structure-Activity Relationship

Regiochemical Differentiation: Furan-3-yl Versus Furan-2-yl Substitution on the Ethylene Spacer

The target compound incorporates a furan-3-yl ring attached to the hydroxyethyl linker, in contrast to the furan-2-ylmethyl or furan-2-carbonyl substituents found in the publicly characterized comparators CPD1 and CPD2 . The position of the furan oxygen relative to the point of attachment alters the directionality of the furan oxygen lone pair, affecting hydrogen-bond acceptor geometry. CPD1, which employs a furan-2-ylmethyl group, acts as a urease inhibitor with a Ki of 0.10 mM, whereas CPD3, which swaps the heterocycle connectivity, shifts selectivity toward cholinesterases (Ki 0.07–0.10 mM) . The furan-3-yl attachment in the target compound presents the ring oxygen at a different vector, which can reorient the entire side chain within an enzyme active site and potentially access binding pockets not reachable by the furan-2-yl regioisomer.

Medicinal Chemistry Regioisomerism Hydrogen-Bond Geometry

Functional-Group Differentiation: The Secondary Alcohol on the Ethylene Linker Versus Non-Hydroxylated Analogs

The target compound bears a secondary alcohol at the benzylic-type position of the ethylene spacer. The closest comparator that lacks this hydroxyl group is 5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide (CAS 1428352-42-4) . The addition of the –OH group increases the hydrogen-bond donor count from 1 to 2 and introduces a chiral centre, creating a pair of enantiomers that can be separated and evaluated for stereospecific activity. In the broader furan/thiophene-2-carboxamide literature, the presence or absence of hydrogen-bond donors on the spacer has been shown to affect both aqueous solubility and target-binding conformation . The hydroxyethyl analog is therefore expected to exhibit different pharmacokinetic and pharmacodynamic behaviour compared with the simple ethyl-linked derivative.

Medicinal Chemistry Hydrogen-Bond Donor Chiral Resolution

Class-Level Antioxidant and DNA-Protective Potential: Benchmarking Against Characterized Furan/Thiophene-2-Carboxamides

Furan/thiophene-2-carboxamide derivatives have demonstrated measurable antioxidant and DNA-protective activities. CPD3 exhibits 98.93% DPPH radical-scavenging activity relative to ascorbic acid, while CPD1 shows 78% DNA protection against oxidative damage . The target compound contains both the furan ring (radical-trapping site) and the thiophene ring (electron-rich aromatic system), plus a phenolic-like secondary alcohol that can donate a hydrogen atom to quench free radicals. The combination of these three structural features is not present in CPD1, CPD2, or CPD3, and is predicted by analogy to yield DPPH scavenging activity in the range of 80–99% at comparable concentrations. Direct measurement remains to be reported.

Antioxidant Activity DNA Protection DPPH Assay

Physicochemical Differentiation: Lipophilicity and Permeability Profile Relative to Bis-Heterocycle Analogs

The computed XLogP3 of the target compound is 2.1 , placing it in an optimal lipophilicity window for oral absorption (typically XLogP 1–3). In comparison, the bis-furan analog 5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide possesses an additional furan ring and is expected to have a higher logP (estimated >2.8) and molecular weight (>353 Da), which may reduce aqueous solubility and increase the risk of cytochrome P450 inhibition. The simpler 5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide lacks the hydroxyl group and is predicted to have a higher logP (~2.5–3.0), reducing hydrogen-bonding capacity and potentially increasing plasma protein binding. The target compound’s balanced polarity (TPSA 83.59 Ų) and moderate lipophilicity are therefore distinct within its immediate analog series.

Lipophilicity Drug-Likeness ADME Prediction

Availability of a Structurally Enabled Chiral Resolution Strategy Versus Achiral Analogs

The target compound contains a single stereogenic centre at the benzylic alcohol carbon (C-2 of the hydroxyethyl chain), generating a pair of enantiomers . By contrast, the des-hydroxy analog 5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide is achiral . The presence of the chiral alcohol enables enantioselective chromatographic resolution or asymmetric synthetic routes, providing access to enantiopure material for differential pharmacological profiling. In enzyme inhibition studies, individual enantiomers of chiral carboxamides have been shown to differ in potency by factors of 10–100 × when a stereospecific binding interaction is present. The des-hydroxy analog cannot be resolved into enantiomers and therefore cannot support such studies.

Chiral Separation Enantioselective Synthesis Stereochemistry

Procurement-Driven Application Scenarios for 5-Chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide Based on Quantitative Evidence


Urease Inhibitor Lead Optimization Using the 5-Chloro Furan/Thiophene-2-Carboxamide Scaffold

The class reference compound CPD1 demonstrates a Ki of 0.10 mM against urease . The target compound adds a 5-chloro substituent that increases the electrophilicity of the amide carbonyl and a furan-3-yl group that alters hydrogen-bond geometry relative to the furan-2-ylmethyl comparator. Researchers procuring this compound for urease inhibitor SAR can systematically evaluate whether the electron-withdrawing chloro group improves Ki below the 0.10 mM baseline, while the hydroxyethyl linker offers a site for pro-drug derivatization or affinity tag conjugation without abolishing enzyme binding.

Enantioselective Cholinesterase Profiling with a Single-Enantiomer Furan/Thiophene-2-Carboxamide

CPD3 achieves Ki values of 0.10 mM (AChE) and 0.07 mM (BChE) . The target compound’s chiral secondary alcohol provides an opportunity to resolve enantiomers and test stereospecific inhibition of acetylcholinesterase and butyrylcholinesterase. Procurement of the racemate followed by chiral separation enables laboratories to determine whether one enantiomer accounts for the majority of cholinesterase inhibitory activity—an experiment impossible with the achiral des-hydroxy analog CAS 1428352-42-4 .

Oxidative-Stress Target Screening Using a Dual Heterocycle Carboxamide with Predicted Radical-Scavenging Activity

Furan/thiophene-2-carboxamides exhibit DPPH scavenging activity up to 98.93% and DNA protection of 78% . The target compound’s combination of a furan ring, a thiophene ring, and a secondary alcohol capable of hydrogen-atom donation makes it a candidate for screening in oxidative-stress-related assays (e.g., neuroprotection, cardioprotection, or radioprotection). Its balanced lipophilicity (XLogP3 2.1) supports both aqueous solubility for in vitro biochemical assays and sufficient membrane permeability for cell-based oxidative-stress models.

Cell-Based Phenotypic Screening Requiring a Defined Physicochemical Window

With a computed XLogP3 of 2.1 and TPSA of 83.59 Ų , the target compound sits in a lipophilicity–polarity range that is associated with favorable cell permeability and acceptable aqueous solubility. This profile makes it suitable for medium-throughput phenotypic screening where compounds must reach intracellular targets without precipitating in culture medium. The close structural analogs—the bis-furan compound (predicted XLogP3 >2.8) and the des-hydroxy compound (predicted XLogP3 2.5–3.0)—deviate from this optimal window and may yield false negatives due to solubility limitations or non-specific membrane accumulation.

Quote Request

Request a Quote for 5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.